![molecular formula C16H16N2O3S B2788310 N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide CAS No. 692732-69-7](/img/structure/B2788310.png)
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide inhibits the TGF-β signaling pathway by binding to the ATP-binding site of the type I receptor kinase. This prevents the activation of the receptor kinase and subsequent phosphorylation of Smad2 and Smad3. Without phosphorylation, Smad2 and Smad3 cannot translocate to the nucleus and activate downstream target genes.
Biochemical and Physiological Effects:
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been shown to inhibit the growth and invasion of cancer cells. In fibrosis research, N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix in fibrotic tissues. In stem cell research, N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been used to maintain the pluripotency of embryonic stem cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide in lab experiments is its specificity for the TGF-β signaling pathway. This allows researchers to selectively inhibit this pathway without affecting other signaling pathways. However, one limitation of using N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide is its cytotoxicity at high concentrations. Therefore, researchers must carefully titrate the concentration of N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide to avoid cytotoxic effects.
Orientations Futures
There are many future directions for the use of N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide in scientific research. One direction is the development of more potent and selective inhibitors of the TGF-β signaling pathway. Another direction is the investigation of the role of the TGF-β signaling pathway in various diseases such as cancer, fibrosis, and autoimmune disorders. Finally, the use of N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide in combination with other drugs or therapies may lead to more effective treatments for these diseases.
Méthodes De Synthèse
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzoic acid with 2-bromo-3-thiophenecarboxylic acid to form N-(2-bromo-3-thienyl)anthranilic acid. This intermediate is then reacted with morpholine and triethylamine to form N-(2-bromo-3-thienyl)anthranilamide. Finally, the bromine atom is replaced with a morpholinocarbonyl group using morpholinecarbonyl chloride to yield N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide.
Applications De Recherche Scientifique
N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been widely used in scientific research as a tool to study the TGF-β signaling pathway. This compound has been shown to inhibit the phosphorylation of Smad2 and Smad3, which are downstream effectors of the TGF-β pathway. By inhibiting this pathway, N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide can affect various cellular processes such as cell proliferation, differentiation, and migration. N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been used in various research fields such as cancer, fibrosis, and stem cell research.
Propriétés
IUPAC Name |
N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(12-4-2-1-3-5-12)17-13-6-11-22-14(13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVYZLUEUUJBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

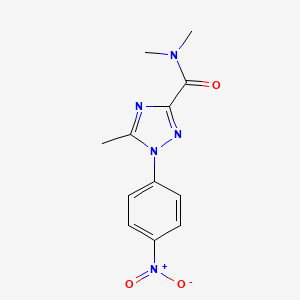
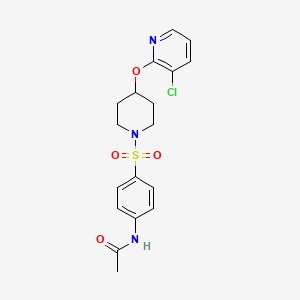
![N-(4-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2788230.png)
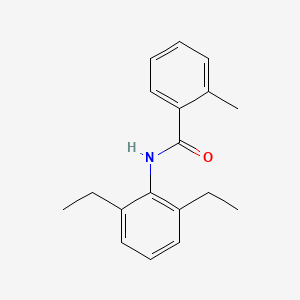
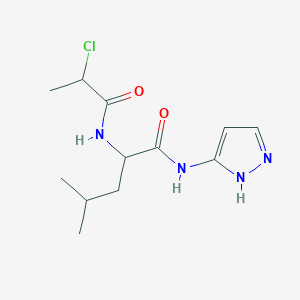
![2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2788235.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2788239.png)
![1-(2,4-Dimethylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2788242.png)
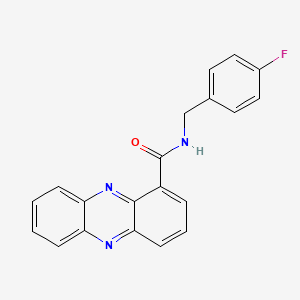
![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol](/img/structure/B2788244.png)
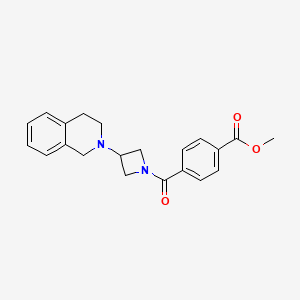
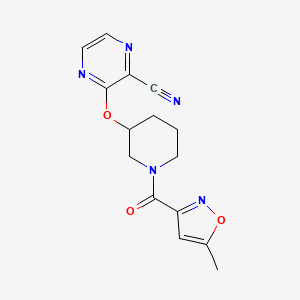
![3-amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride](/img/structure/B2788249.png)
![Ethyl 4-[2-[2-[[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2788250.png)